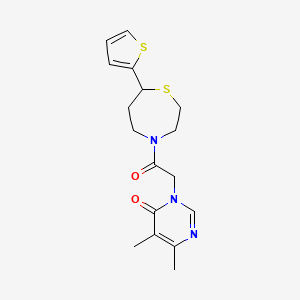

![molecular formula C7H8Cl3NO B2634094 O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride CAS No. 251310-36-8](/img/structure/B2634094.png)

O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

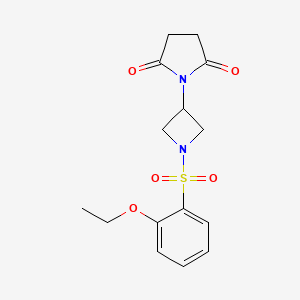

O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride is a chemical compound with the CAS Number: 251310-36-8 and a linear formula of C7H8Cl3NO . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride is defined by its linear formula, C7H8Cl3NO . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications

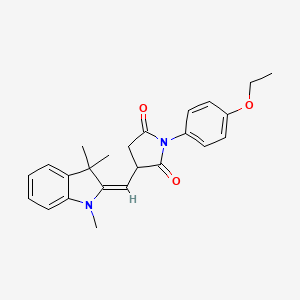

Organic Synthesis and Antimicrobial Activities

Hydroxylamine hydrochloride is extensively used in the synthesis of novel organic compounds, including antimicrobial agents. For instance, it has been utilized in the synthesis of novel isoxazole derivatives exhibiting promising antimicrobial activities (JagadeeshPrasad et al., 2015). These derivatives were synthesized through a series of reactions involving hydroxylamine hydrochloride, highlighting its role in creating compounds with potential biomedical applications.

Environmental Chemistry

In environmental chemistry, hydroxylamine derivatives have been applied in studies focusing on the degradation of organic pollutants. Hydroxylamine-promoted surface Fenton degradation of various organic pollutants, including dyes and pesticides, has been reported, demonstrating the compound's utility in environmental remediation processes (Hou et al., 2017). This study underscores the importance of hydroxylamine compounds in enhancing the efficiency of pollutant degradation systems, potentially contributing to the development of new environmental cleanup technologies.

Anticancer and Electrochemical Studies

Hydroxylamine derivatives have also been explored for their anticancer properties and electrochemical behaviors. A study described the synthesis of isoxazole derivatives using hydroxylamine hydrochloride, with some compounds exhibiting excellent anticancer activity against lung cancer cells and showing promising electrochemical properties (Badiger et al., 2022). These findings indicate the potential of hydroxylamine derivatives in medicinal chemistry and electrochemical applications, further highlighting the versatility of hydroxylamine compounds in scientific research.

properties

IUPAC Name |

O-[(3,5-dichlorophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGILFNPTGQUSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Ammoniooxy)methyl]-3,5-dichlorobenzene chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile](/img/structure/B2634020.png)

![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)